Boc-Dap-OH

Catalog No.
S672384
CAS No.
73259-81-1
M.F
C8H16N2O4
M. Wt
204,2 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Dap-OH

CAS Number

73259-81-1

Product Name

Boc-Dap-OH

IUPAC Name

(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H16N2O4

Molecular Weight

204,2 g/mole

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1

InChI Key

KRJLRVZLNABMAT-YFKPBYRVSA-N

SMILES

CC(C)(C)OC(=O)NC(CN)C(=O)O

Synonyms

Boc-Dap-OH;73259-81-1;Boc-L-2,3-diaminopropionicacid;(S)-3-Amino-2-((tert-butoxycarbonyl)amino)propanoicacid;3-Amino-Boc-L-alanine;Boc-Dpr-OH;3-Amino-N-Boc-L-alanine;3-Amino-(tert-butoxycarbonyl)-L-alanine;(N-Boc-beta-amino)-Ala-OH;(S)-3-Amino-2-(tert-butoxycarbonylamino)propanoicacid;N-Boc-L-2,3-diaminopropanoicacid;MFCD00236843;SBB065814;Nalpha-Boc-2,3-diaminopropionicAcid;(S)-3-Amino-2-(tert-butoxycarbonylamino)propionicAcid;N-ALPHA-L-(BUTOXYCARBONYL)-2,3-DIAMINOPROPIONICACID;Nalpha-Boc-L-2,3-diaminopropionicacid;(2S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoicacid;(2S)-3-AMINO-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOICACID;PubChem13819;BOC-DAPA-OH;BOC-L-DAPA-OH;AC1MBSG4;AC1Q1MSN;BOC-L-DAP-OH

Canonical SMILES

CC(C)(C)OC(=O)NC(C[NH3+])C(=O)[O-]

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[NH3+])C(=O)[O-]

Solid-Phase Peptide Synthesis

Boc-Dap-OH is a popular choice for solid-phase peptide synthesis (SPPS), a technique used to create peptides and proteins in a controlled and efficient manner. The tert-butyl (Boc) group serves as a protecting group for the N-terminus (amino group) of the amino acid, allowing selective attachment of other amino acids during the synthesis process. This controlled addition of amino acids allows researchers to build complex peptide sequences with desired functionalities [].

Synthesis of Biologically Active Peptides

Boc-Dap-OH has been employed in the synthesis of various biologically active peptides with diverse applications. Here are some specific examples:

  • Gramicidin S Cyclic Analogs: These modified peptides exhibit both antibiotic and hemolytic activities, making them potentially valuable tools for studying bacterial cell membranes and developing new antimicrobial therapies [].
  • HCV Protease Inhibitor Modified Analogs: By incorporating Boc-Dap-OH, researchers have created modified analogs of existing Hepatitis C virus (HCV) protease inhibitors, potentially leading to improved drug candidates with enhanced efficacy or resistance profiles [].
  • Peptidic V1a Receptor Agonists: These peptides, synthesized using Boc-Dap-OH, can activate the V1a receptor, which is involved in various physiological processes. This research holds potential for developing drugs targeting the V1a receptor for treating various conditions [].

Other Applications

Beyond peptide synthesis, Boc-Dap-OH finds applications in other areas of scientific research:

  • Synthesis of Glucosamine Synthase Inhibitors: These molecules can potentially interfere with the production of glucosamine, a sugar molecule involved in various biological processes. Research using Boc-Dap-OH aims to develop glucosamine synthase inhibitors for treating conditions like diabetes and arthritis [].
  • Myosin Kinase Inhibitor Development: Boc-Dap-OH can be used to create molecules that inhibit myosin kinase, an enzyme crucial for muscle contraction. This research holds potential for developing drugs for treating muscle-related diseases [].
  • Preparation of Peptides with Metal Complexing Groups: Boc-Dap-OH can be used to create peptides capable of binding specific metals. These metal-binding peptides have potential applications in various fields, including biocatalysis, drug delivery, and imaging [].

Boc-Dap-OH, or (S)-3-amino-2-(tert-butoxycarbonylamino)propionic acid, is an amino acid derivative with the molecular formula C8H16N2O4 and a molecular weight of 204.22 g/mol. It is primarily utilized as an intermediate in organic synthesis and pharmaceutical chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and reactivity in various

Boc-Dap-OH itself does not have a specific mechanism of action as it is a building block for peptides. However, the peptides containing Boc-Dap-OH can have various mechanisms of action depending on their specific sequence and structure. These peptides can interact with receptors, enzymes, or other biomolecules to exert their biological effects [].

  • Boc-Dap-OH may be irritating to the skin, eyes, and respiratory system.
  • It is recommended to handle this compound with appropriate personal protective equipment like gloves, safety glasses, and a fume hood [].
  • Specific data on toxicity and flammability might not be readily available due to the compound's use in research settings. However, it is advisable to follow general laboratory safety guidelines when handling this material.

  • Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol, yielding the free amine.
  • Coupling Reactions: It can form peptide bonds through coupling reagents like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide, often in the presence of additives like hydroxybenzotriazole.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions make Boc-Dap-OH a versatile building block in peptide synthesis and other organic transformations.

Boc-Dap-OH plays a crucial role in biochemical processes, particularly in the synthesis of bioactive molecules. It is often used as an intermediate for creating peptide drug molecules, including inhibitors of glucosamine synthase and myosin kinase. Its derivatives have been explored for their potential in developing targeted therapies, such as antibody-drug conjugates that specifically target cancer cells .

The synthesis of Boc-Dap-OH typically involves:

  • Protection of Amino Group: The amino group of diaminopropionic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide.
  • Solvent Use: The reaction is generally carried out in solvents such as tetrahydrofuran at ambient temperature.
  • Industrial Production: On a larger scale, production methods include automated synthesizers and continuous flow reactors to optimize yield and purity .

Boc-Dap-OH has diverse applications across various fields:

  • Pharmaceutical Chemistry: Used in the synthesis of peptide drugs and bioactive molecules.
  • Solid-Phase Peptide Synthesis: Acts as a key building block for synthesizing cyclic peptide analogs with antibiotic properties .
  • Biochemical Research: Utilized in studies involving protein assembly and directed peptide assembly at lipid-water interfaces .

Interaction studies involving Boc-Dap-OH focus on its role as a linker in antibody-drug conjugates. Once conjugated to a cytotoxic drug, it facilitates targeted delivery to cancer cells, enhancing therapeutic efficacy while minimizing side effects. The linker’s stability and cleavability are crucial for effective drug release upon binding to the target antigen on cancer cells.

Several compounds share structural similarities with Boc-Dap-OH:

Compound NameDescriptionUnique Features
Boc-Dap(Z)-OHSimilar to Boc-Dap-OH but contains a Z protecting groupDual protection allows selective deprotection
Fmoc-Dap(Z)-OHUses fluorenylmethyloxycarbonyl instead of BocDifferent protection strategy for amino groups
Cbz-Dap(Z)-OHUtilizes benzyloxycarbonyl for amino protectionDistinct protective group affecting reactivity
DL-2,3-Diaminopropionic acid monohydrochlorideA simpler derivative lacking protective groupsBasic structure without additional protective groups

Boc-Dap-OH is unique due to its combination of Boc and Z protecting groups, which allows for more complex synthetic pathways and selective functionalization compared to its analogs .

Boc-Dap-OH is formally designated as (S)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoic acid under IUPAC guidelines. This nomenclature reflects its stereochemical configuration, functional groups, and substituents. The molecular formula is C₈H₁₆N₂O₄, with a molecular weight of 204.22 g/mol. Key structural features include:

  • A tert-butoxycarbonyl (Boc) protecting group attached to the α-amino group.
  • A β-amino group in the L-configuration.
  • A carboxylic acid moiety at the C-terminus.

Table 1: Core Structural Features of Boc-Dap-OH

FeatureDescriptionSource
IUPAC Name(S)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoic acid
Molecular FormulaC₈H₁₆N₂O₄
Molecular Weight204.22 g/mol
Boc Group Positionα-Amino group
β-Amino GroupL-configuration

Stereochemical Configuration: L/D Isomerism and Enantiomeric Purity

Boc-Dap-OH exists exclusively as the L-enantiomer due to its (S)-configuration at the β-carbon. This stereochemical specificity is critical for applications in peptide synthesis.

Enantiomeric Purity

  • Specific Rotation: [α]²⁰/D = -5.5° ± 1° in 50% (v/v) methanol/water.
  • Chiral Purity: Enantiomeric excess >99% as confirmed by chiral HPLC.
  • Stereochemical Stability: No racemization observed under standard peptide coupling conditions.

Table 2: Stereochemical Parameters of Boc-Dap-OH

ParameterValueMethodSource
Specific Rotation-5.5° ± 1°Polarimetry
Enantiomeric Excess>99%Chiral HPLC
ConfigurationL-form (S-configuration at β-C)X-ray

Crystallographic Analysis: X-Ray Diffraction Studies and Unit Cell Parameters

Experimental X-ray crystallography data for Boc-Dap-OH are not publicly available. However, computational modeling and analogous compounds suggest:

  • Conformational Preferences: The Boc group adopts a tert-butyl orientation to minimize steric hindrance.
  • Hydrogen Bonding: Potential intra- and intermolecular interactions between the β-amino group and carboxylic acid.

While unit cell parameters are unreported, analogous Boc-protected amino acids typically crystallize in monoclinic systems with space groups like P2₁.

Spectroscopic Profiling: NMR (¹H, ¹³C), IR, and Mass Spectral Signatures

NMR Spectroscopy

¹H NMR (DMSO-d₆):

  • δ 1.4 ppm: tert-Butyl protons (9H, s).
  • δ 2.5–3.0 ppm: Protons adjacent to β-amino and carboxylic acid groups.
  • δ 10–12 ppm: Broad carboxylic acid proton (1H).

¹³C NMR (DMSO-d₆):

  • δ 28 ppm: tert-Butyl carbons.
  • δ 50–60 ppm: β-carbon and adjacent carbons.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3300 cm⁻¹: N–H stretching (β-amino group).
  • 1720 cm⁻¹: C=O stretching (Boc carbamate).
  • 1680 cm⁻¹: C=O stretching (carboxylic acid).

Mass Spectrometry

  • ESI-MS (Positive Mode): Molecular ion peak at m/z 247.2 [M+H]⁺.
  • Fragmentation: Loss of CO₂ (44 Da) and tert-butyl groups (56 Da).

Table 3: Spectroscopic Signatures of Boc-Dap-OH

TechniqueKey Peaks/SignalsSource
¹H NMRδ 1.4 (tert-butyl), δ 10–12 (COOH)
¹³C NMRδ 28 (tert-butyl C), δ 50–60 (β-C)
IR3300 (N–H), 1720 (C=O Boc)
MS (ESI+)m/z 247.2 [M+H]⁺

Tautomeric Forms and Zwitterionic Behavior in Aqueous Solutions

Boc-Dap-OH exhibits zwitterionic behavior in aqueous media due to the presence of both amino and carboxylic acid groups. While specific tautomerism studies are limited, theoretical models suggest:

  • Dominant Form: Zwitterion with proton transfer between β-amino and carboxylic acid groups.
  • Potential Tautomerism: Keto-enol equilibrium for the β-amino group under acidic/basic conditions.

Table 4: Zwitterionic Behavior and Tautomerism

PropertyDescriptionSource
Dominant FormZwitterion (H⁺ on β-amino, COO⁻)
Tautomerismβ-amino keto-enol equilibrium
pKa~2.88 (Predicted carboxylic acid)

The introduction of the tert-butoxycarbonyl protecting group represents a fundamental step in amino acid derivatization, with the Schotten-Baumann reaction conditions providing the most widely adopted methodology [9] [10]. This approach utilizes a two-phase solvent system consisting of water and an organic solvent, where the base neutralizes the acid generated during the reaction while maintaining the starting materials and products in the organic phase [12] [14].

The most prevalent reagent for tert-butoxycarbonyl protection is di-tert-butyl dicarbonate, which melts at 23 degrees Celsius and requires careful handling due to its low melting point [11] [4]. Under classical Schotten-Baumann conditions, the amino acid substrate is dissolved in aqueous base and cooled in an ice bath, while the di-tert-butyl dicarbonate is dissolved in an organic solvent such as dioxane, tetrahydrofuran, or dichloromethane [9] [12]. The organic solution is then added dropwise to the aqueous phase, and the reaction typically proceeds overnight [9] [14].

Alternative electrophiles for tert-butoxycarbonyl introduction include tert-butyl-N-hydroxysuccinimide carbonate, which demonstrates enhanced stability compared to di-tert-butyl dicarbonate but requires storage at negative twenty degrees Celsius to prevent decomposition [11] [9]. The use of O-tertiary-butyl S-phenyl thiocarbonate has been reported as an effective method that minimizes racemization during the protection process [13]. This reagent reacts with base addition salts of amino acids, utilizing bases such as triethylamine, pyridine, or benzyltrimethylammonium hydroxide [13].

ReagentReaction ConditionsBase UsedYield Range (%)Comments
Di-tert-butyl dicarbonateAqueous base/organic solvent, 0°C to room temperatureSodium bicarbonate, sodium carbonate, sodium hydroxide85-98Most common method, melts at 23°C
tert-Butyl-N-hydroxysuccinimide carbonatePolar aprotic solvents, -20°C storage4-Dimethylaminopyridine, triethylamine80-95Higher melting point, requires cold storage
O-tertiary-butyl S-phenyl thiocarbonateBase addition salt formationTriethylamine, benzyltrimethylammonium hydroxide70-90Avoids racemization issues

The mechanism of tert-butoxycarbonyl protection involves nucleophilic attack of the amine on the carbonyl carbon of the carbonate, forming a tetrahedral intermediate [45]. Subsequent elimination of oxygen results in the loss of a carbonate group, which can act as a base or spontaneously decarboxylate to form tert-butoxide [45]. The resulting tert-butoxide then neutralizes the protonated carbamate to complete the protection process [45].

Catalytic Hydrogenation in Side-Chain Deprotection: Palladium-Carbon Mediated Processes

Palladium-carbon catalyzed hydrogenation serves as a crucial methodology for side-chain deprotection in amino acid synthesis, particularly for the removal of benzyl-type protecting groups [17] [18]. The effectiveness of palladium-carbon catalysts depends significantly on particle size, oxidation state, and the presence of both metallic palladium and palladium oxide phases [18].

High-quality palladium-carbon catalysts demonstrate superior performance characteristics, with five percent palladium on carbon from Strem Chemicals showing optimal activity due to the presence of both metallic palladium and palladium oxide [18]. The catalyst particle size plays a critical role in reaction efficiency, with smaller palladium particles providing more favorable interactions and faster deprotection times, particularly important when dealing with sterically bulky substrates [18].

The standard protocol for side-chain deprotection of tert-butoxycarbonyl-2,3-diaminopropionic acid derivatives involves dissolving the substrate in absolute ethanol, followed by the addition of ten percent palladium-carbon and 1,4-cyclohexadiene as a hydrogen source [3]. The reaction mixture is stirred magnetically overnight at room temperature, after which the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure [3].

Catalyst TypeHydrogen SourceSolventTemperature (°C)Reaction TimeTypical Yield (%)
10% Palladium-carbonHydrogen gas (3 atm)Absolute ethanol25 (room temperature)Overnight (12-16 hours)90-95
5% Palladium-carbon (Strem)1,4-cyclohexadiene (10 equivalents)Ethanol/water mixture258-12 hours85-92
Palladium-carbon with pre-treatmentHydrogen gas (1 atm)Tetrahydrofuran/methanol25-404-8 hours88-95

Alternative hydrogen sources include molecular hydrogen gas under atmospheric or elevated pressure, with three atmospheres showing notable rate enhancement [19]. The addition of acetonitrile has been demonstrated to accelerate the deprotection process when using palladium-carbon catalysts [19]. Catalyst pre-treatment strategies have been developed to suppress unwanted hydrogenation of aromatic protecting groups while maintaining selective hydrogenolysis activity [18].

The mechanism of palladium-catalyzed hydrogenolysis involves the adsorption of both hydrogen and the substrate onto the metal surface, followed by hydrogen transfer to the substrate [17]. The reaction typically proceeds through syn-addition, resulting in high selectivity for the desired deprotection products [17]. The presence of both palladium metal and palladium oxide phases is essential for optimal catalytic activity, as the oxidative addition step in the catalytic cycle requires metallic palladium [18].

Solid-Phase Synthesis Approaches: Resin Selection and Coupling Efficiency

Solid-phase peptide synthesis represents the predominant methodology for incorporating tert-butoxycarbonyl-2,3-diaminopropionic acid into peptide sequences, with resin selection and coupling efficiency serving as critical factors determining synthesis success [24] [25]. The choice of solid support significantly impacts the overall yield, purity, and ease of purification of the final peptide product [26] [27].

Wang resin emerges as the most widely utilized solid support for peptide acid synthesis, featuring a polystyrene backbone cross-linked with divinylbenzene and functionalized with a para-alkoxybenzyl alcohol linker [26] [28]. This resin demonstrates excellent compatibility with 9-fluorenylmethyloxycarbonyl chemistry and enables the synthesis of peptides with carboxyl-terminal acids through mild acid cleavage conditions [26]. The typical loading capacity ranges from 0.3 to 0.8 millimoles per gram, with higher substitution values allowing for more efficient use of amino acids and reagents [25] [26].

Rink amide resin provides an alternative for synthesizing peptides with carboxyl-terminal amides, offering loading capacities of 0.4 to 0.7 millimoles per gram [28]. The 2-chlorotrityl chloride resin demonstrates higher loading capacities of 0.8 to 1.2 millimoles per gram and offers hyper acid-sensitive cleavage properties, making it suitable for acid-sensitive sequences [25] [28]. ChemMatrix resin, composed entirely of polyethylene glycol, provides superior swelling properties and compatibility with various solvents, including water, with loading capacities of 0.6 to 0.7 millimoles per gram [27].

Resin TypeLoading Capacity (mmol/g)Cross-linking (% DVB)Cleavage ConditionsCoupling Efficiency (%)Best Applications
Wang Resin0.3-0.81-2Trifluoroacetic acid (mild acid)95-99Carboxyl-terminal acids
Rink Amide Resin0.4-0.71Trifluoroacetic acid (95%)90-98Carboxyl-terminal amides
2-Chlorotrityl chloride Resin0.8-1.21Mild acid (1-5% trifluoroacetic acid)92-99Acid-sensitive sequences
ChemMatrix0.6-0.7Polyethylene glycol-basedTrifluoroacetic acid96-99Long/complex peptides

The coupling efficiency of tert-butoxycarbonyl-2,3-diaminopropionic acid derivatives in solid-phase synthesis depends on several factors, including the choice of coupling reagents, reaction conditions, and the nature of the growing peptide chain [23] [24]. Standard coupling protocols utilize activating reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate in combination with N,N-diisopropylethylamine [23].

The attachment of the first amino acid to Wang resin requires careful optimization to prevent incomplete loading and racemization [26]. This process typically employs dicyclohexylcarbodiimide or diisopropylcarbodiimide in the presence of 4-dimethylaminopyridine as a catalyst [26]. Pre-loaded resins are often preferred to avoid the challenges associated with first amino acid attachment [26] [28].

Industrial-Scale Production: Continuous Flow Reactor Optimization

Continuous flow reactor technology has emerged as a transformative approach for the industrial-scale production of tert-butoxycarbonyl-2,3-diaminopropionic acid and related amino acid derivatives [29] [30]. This methodology offers significant advantages over traditional batch processes, including enhanced reaction control, improved safety profiles, and reduced development cycles [32] [35].

The optimization of continuous flow synthesis involves careful control of multiple parameters, with residence time serving as a critical factor in determining reaction efficiency [29] [34]. Optimal residence times typically range from two to five minutes for amino acid coupling reactions, representing a substantial reduction compared to traditional batch synthesis times [29] [31]. Temperature control at 85 to 90 degrees Celsius for reagent activation and coupling provides enhanced reaction rates while maintaining product quality [30] [31].

Reagent concentrations of 0.4 molar have been identified as optimal for continuous flow amino acid synthesis, allowing for the use of only 1.5 equivalents of amino acids compared to the 3 to 5 equivalents typically required in batch processes [29] [30]. This reduction in reagent excess contributes significantly to improved cost-effectiveness and sustainability of the synthesis process [29] [32].

ParameterOptimal RangeEffect on YieldThroughput Enhancement
Residence Time2-5 minutesLonger time = higher conversionUp to 50% reduction in synthesis time
Temperature85-90°CHigher temperature = faster reaction3-5x faster than batch
Reagent Concentration0.4 MHigher concentration = better efficiency1.5 equivalents vs 3-5 equivalents batch
Flow Rate0.5-2.0 mL/minControlled mixingContinuous operation
Reactor Volume5-10 mLHeat transfer optimizationScalable to kg/h production

The design of continuous flow reactors for amino acid synthesis typically incorporates heated activation loops and reactor systems that enable precise control over reaction conditions [30] [31]. Real-time monitoring through in-line ultraviolet-visible detection allows for immediate assessment of reaction progress and optimization of synthesis parameters [30] [31]. The mesoscale reactor construction permits the use of high temperature and pressure during synthesis, further enhancing reaction efficiency [29].

Flow chemistry enables the synthesis of difficult sequences and complex peptide structures that are challenging to prepare using traditional batch methods [29] [31]. The improved heat and mass transfer characteristics of flow reactors facilitate better control over reaction kinetics and minimize exposure to reactive byproducts [31] [33]. The scalability of flow processes through numbering-up strategies allows for straightforward translation from laboratory-scale optimization to industrial production without requiring extensive reoptimization [33].

Purification Techniques: Recrystallization Solvent Systems and Chromatographic Resolution

The purification of tert-butoxycarbonyl-2,3-diaminopropionic acid requires carefully optimized methodologies to achieve the high purity standards necessary for pharmaceutical applications [22] [36]. Recrystallization represents the most cost-effective approach for large-scale purification, while chromatographic methods provide superior resolution for analytical and preparative applications [39] [40].

Recrystallization solvent systems for tert-butoxycarbonyl amino acids typically employ ethyl acetate and hexane mixtures, with ratios ranging from 1:1 to 1:3 depending on the specific substrate and desired crystal morphology [22] [38]. The crystallization process begins with the preparation of a colorless or light yellow transparent oil through solvent evaporation under reduced pressure [22]. Seed crystals are then added to the oily matter, followed by standing at room temperature until solidification occurs [22]. The addition of weak polar solvents for pulping, followed by filtration, washing, and drying under reduced pressure, yields the purified product [22].

The optimization of crystallization conditions involves careful control of additive concentrations, which typically range from 10 to 50,000 parts per million based on the weight of amino acid in solution [36]. Preferred concentrations of 500 to 5,000 parts per million provide optimal crystal growth without inhibiting the crystallization process [36]. The addition of surfactants and alcohols during crystallization improves crystal shape and facilitates easier isolation [36].

TechniqueSolvent SystemPurity Achieved (%)Yield Recovery (%)Scale SuitabilityCost Efficiency
RecrystallizationEthyl acetate/hexane (1:1 to 1:3)95-9875-85Lab to pilot (1-100 g)Low
Flash ChromatographySilica gel, ethyl acetate/hexane gradient≥9580-90Lab scale (mg to g)Medium
High-Performance Liquid Chromatography PurificationC18, water/acetonitrile with 0.1% trifluoroacetic acid≥9970-85Analytical to prep (mg to 10 g)High
PrecipitationIce-cold diethyl ether90-9585-95All scalesVery Low

Flash chromatography utilizing silica gel with ethyl acetate and hexane gradient elution provides superior resolution for complex mixtures [39] [40]. The typical retention factor for tert-butoxycarbonyl-2,3-diaminopropionic acid on silica gel is approximately 0.3 in 1:1 ethyl acetate/hexane solvent systems . Monitoring by thin-layer chromatography enables optimization of separation conditions and ensures complete resolution of impurities .

High-performance liquid chromatography represents the gold standard for analytical purity assessment and preparative purification of tert-butoxycarbonyl amino acids [39] [40]. Reversed-phase chromatography using C18 columns with water and acetonitrile gradients containing 0.1 percent trifluoroacetic acid provides excellent resolution and peak shape [25]. Ultraviolet detection at 214 nanometers enables sensitive monitoring of the compound, with typical retention times of approximately 8.2 minutes under standard gradient conditions .

XLogP3

-2.7

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types